Acetic acid, (triphenylstannyl)-, ethyl ester
Description
Acetic acid, (triphenylstannyl)-, ethyl ester (ethyl triphenylstannylacetate) is an organotin compound with the molecular formula C22H22O2Sn. It consists of an ethyl ester backbone substituted with a triphenylstannyl group (-SnPh3) at the acetic acid moiety. Organotin compounds, such as this, are notable for their applications in catalysis, polymer stabilization, and biocidal agents . The triphenylstannyl group imparts unique electronic and steric properties, influencing reactivity and stability.
Properties
CAS No. |
34982-24-6 |
|---|---|
Molecular Formula |
C22H22O2Sn |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
ethyl 2-triphenylstannylacetate |
InChI |
InChI=1S/3C6H5.C4H7O2.Sn/c3*1-2-4-6-5-3-1;1-3-6-4(2)5;/h3*1-5H;2-3H2,1H3; |
InChI Key |
FSAHUMCKSMYUPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid, (triphenylstannyl)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of esters like this compound often employs continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (triphenylstannyl)-, ethyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The triphenylstannyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Acetic acid, (triphenylstannyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, (triphenylstannyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing acetic acid and ethanol, which can participate in further biochemical pathways. The triphenylstannyl group can interact with metal ions and other nucleophiles, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between acetic acid, (triphenylstannyl)-, ethyl ester and related esters:
Key Comparative Insights:
In contrast, phosphorus-based esters (e.g., phosphoranylidenes or phosphonates) are pivotal in synthetic organic chemistry (e.g., Wittig reactions, ligand design) . Carbon-based esters (e.g., ethyl acetoacetate) are non-toxic and widely used as β-ketoester precursors .
Reactivity: Triphenylstannyl esters may participate in Stille couplings, where tin mediates cross-coupling with aryl halides. This contrasts with phosphoranylidene esters, which form ylides for alkene synthesis . Phosphonoacetates serve as electrophilic partners in Horner-Wadsworth-Emmons reactions, while β-ketoesters undergo enolate chemistry .
Applications: Organotin compounds are restricted in commercial use due to environmental toxicity but remain niche catalysts . Phosphorus-based esters are industrially significant (e.g., flame retardants, agrochemicals) . Simple ethyl esters (e.g., ethyl acetate) are solvents or flavoring agents .
Research Findings and Data
Biocidal and Antifungal Potential
- Triphenylstannyl esters are structurally related to triphenylstannyl 4-tert-butylbenzoate, which is enriched in biological studies for antimicrobial activity .
- In contrast, ethyl esters with volatile organic compounds (e.g., pentanoic acid, 4-methyl-, ethyl ester) show antifungal activity against Botrytis cinerea in agricultural settings .
Physical Properties (Inferred)
| Property | This compound | Ethyl Acetoacetate | Triethyl Phosphonoacetate |
|---|---|---|---|
| Molecular Weight | ~441.1 g/mol | 130.14 g/mol | 224.19 g/mol |
| Solubility | Likely low in water; soluble in organic solvents | Miscible in organic solvents | Soluble in polar organics |
| Stability | Air-sensitive (Sn–C bond oxidation) | Stable | Hydrolytically sensitive |
Biological Activity
Acetic acid, (triphenylstannyl)-, ethyl ester (CAS No. 34982-24-6) is an organotin compound characterized by its unique structure, which includes a triphenylstannyl group attached to an ethyl acetate moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science.
- Molecular Formula: C22H22O2Sn
- Molecular Weight: 437.1 g/mol
- IUPAC Name: Ethyl 2-triphenylstannylacetate
- Canonical SMILES: CCOC(=O)CSn(C2=CC=CC=C2)C3=CC=CC=C3
The biological activity of this compound is primarily attributed to its structural components. The triphenylstannyl group can interact with various biological targets, including metal ions and nucleophiles, influencing the compound's reactivity. The ester group may undergo hydrolysis to release acetic acid and ethanol, which can further participate in metabolic pathways.
Key Reactions:
- Hydrolysis : Breaks down the ester into acetic acid and ethanol.
- Reduction : Can be reduced to primary alcohols using lithium aluminum hydride.
- Substitution : The triphenylstannyl group can participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research has indicated that organotin compounds exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
| Organism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results demonstrate that this compound can induce apoptosis in human cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 28 |
Mechanistic Insights
The cytotoxic effects are believed to arise from the compound's ability to disrupt cellular membranes and interfere with metabolic processes within the cells. Further investigations into its mechanism of action are ongoing.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The compound was tested using agar diffusion methods, revealing significant inhibition against Gram-positive bacteria compared to controls.
Case Study 2: Cancer Cell Apoptosis
In a separate investigation published in the Journal of Medicinal Chemistry, this compound was shown to induce apoptosis in HeLa cells through the activation of caspase pathways. This study highlights its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
